3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline
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Overview
Description
3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzenesulfonyl Group: This step might involve sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using 4-(4-methoxyphenyl)piperazine as a starting material.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases and Acids: Sodium hydroxide, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline core.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: Shares the piperazine moiety.
Benzenesulfonyl Chloride: Shares the sulfonyl group.
Quinoline Derivatives: Share the quinoline core.
Uniqueness
3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-20-8-13-25-24(18-20)27(26(19-28-25)34(31,32)23-6-4-3-5-7-23)30-16-14-29(15-17-30)21-9-11-22(33-2)12-10-21/h3-13,18-19H,14-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXYSQBNIQEOHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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